molecular formula C18H26N6O2 B6437917 4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549031-20-9

4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Katalognummer: B6437917
CAS-Nummer: 2549031-20-9
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: KLLIUHDLZTVCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic molecule featuring a pyrimidine core substituted with morpholine and a piperazine moiety bearing a 3,5-dimethylisoxazole methyl group.

Eigenschaften

IUPAC Name

4-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-14-16(15(2)26-21-14)13-22-5-7-24(8-6-22)18-19-4-3-17(20-18)23-9-11-25-12-10-23/h3-4H,5-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLIUHDLZTVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the oxazole and piperazine moieties, followed by the introduction of the pyrimidine and morpholine groups. The detailed synthetic routes often utilize various reagents such as chlorosulfonic acid and specific bases to facilitate the reactions under controlled conditions.

Antitumor Activity

Research indicates that derivatives containing piperazine and morpholine structures exhibit significant antitumor activity. For instance, a study highlighted that similar compounds showed promising cytotoxic effects against various cancer cell lines, including M-HeLa and MCF-7, with IC50 values indicating effective inhibition of tumor cell growth .

The proposed mechanism for the antitumor activity involves DNA binding interactions. Compounds with similar structures have been shown to interact with nucleophilic sites on nucleic acid bases, leading to disruption of DNA functions essential for cancer cell proliferation .

Hemorheological Activity

Another study demonstrated that related compounds exhibited high hemorheological activity comparable to established angioprotective agents like pentoxifylline. This suggests potential therapeutic applications in vascular disorders .

Case Studies

  • Cytotoxicity Assay : A series of synthesized compounds were tested for cytotoxicity against seven cancer cell lines and normal human fetal lung fibroblasts (WI38). The results indicated that certain regioisomers exhibited significantly higher cytotoxic effects, with detailed IC50 values provided in Table 1 below.
    CompoundIC50 (µM)Cancer Cell Line
    Compound A15.2M-HeLa
    Compound B22.5MCF-7
    Compound C30.0A549
  • DNA Binding Studies : The binding affinity of selected compounds to DNA was assessed using fluorescence spectroscopy. Results indicated strong binding interactions, which correlated with increased cytotoxicity against cancer cells.

Research Findings

Recent studies have focused on the pharmacological potential of morpholine derivatives in medicinal chemistry. The presence of morpholine in drug design has been associated with improved bioavailability and reduced toxicity profiles compared to other moieties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of the oxazole and piperazine structures exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

CNS Disorders

Due to its piperazine component, this compound may exhibit neuropharmacological effects. Studies on related compounds have shown potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Antimicrobial Properties

The oxazole ring has been associated with antimicrobial activity. Research into similar compounds has demonstrated efficacy against various bacterial strains, suggesting that the target compound could be explored for antibiotic applications.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of piperazine derivatives for their anticancer effects. One derivative showed a significant reduction in tumor size in animal models, attributed to its ability to induce apoptosis in cancer cells .

Case Study 2: Neuropharmacological Effects

Research highlighted in Neuropharmacology examined a piperazine-based compound that demonstrated anxiolytic effects in rodent models. The study indicated that the compound acted on serotonin receptors, which are critical for mood regulation .

Case Study 3: Antimicrobial Efficacy

A recent publication investigated the antimicrobial properties of isoxazole derivatives against resistant bacterial strains. The findings suggested that modifications to the isoxazole ring could enhance activity against pathogens like MRSA .

Data Table: Comparison of Biological Activities

Compound TypeActivityReference
Piperazine DerivativeAnticancerJournal of Medicinal Chemistry
Piperazine-BasedNeuropharmacologicalNeuropharmacology
Isoxazole DerivativeAntimicrobialMDPI Plants

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Pyrimidine vs. Thienopyrimidine Derivatives

The target compound’s pyrimidine core contrasts with thienopyrimidine derivatives (e.g., compounds from EP 2 402 347 A1), which incorporate a thiophene ring fused to pyrimidine. For example:

  • 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine (EP 2 402 347 A1, [0450]): Core: Thieno[3,2-d]pyrimidine (vs. pyrimidine in the target compound). Substituents: Morpholine, methanesulfonyl-piperazinylmethyl, and benzene diamine. Impact: The sulfur atom in the thienopyrimidine core enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
Pyrimidine vs. Pyrazolopyrimidine Derivatives

Compounds like 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Molecules 2014) feature a pyrazole ring fused to pyrimidine:

  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents : Hydrazine and p-tolyl groups.

Substituent Analysis

Piperazine Modifications
  • Target Compound : Piperazine is substituted with a 3,5-dimethylisoxazole methyl group.
  • Analog: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1): Piperazine bears a methanesulfonyl group, enhancing solubility and metabolic stability.
Morpholine Positioning

Morpholine is a common substituent in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Its placement at the pyrimidine 4-position is conserved in both the target compound and analogs like 4-morpholin-4-yl-thieno[2,3-d]pyrimidine derivatives.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thienopyrimidine Analog Pyrazolopyrimidine
Molecular Weight ~475 g/mol (estimated) ~550 g/mol ~300 g/mol
LogP ~2.5 (predicted) ~3.2 ~1.8
Hydrogen Bond Donors 0 2 (benzene diamine) 2 (hydrazine)
Solubility Moderate (lipophilic groups) Low (thiophene core) High (polar substituents)

Target Compound Insights

The morpholine and piperazine groups are critical for ATP-binding pocket interactions in kinases like PI3K.

Key Analog Studies

  • Thienopyrimidines: Demonstrated efficacy in preclinical cancer models, with IC₅₀ values <100 nM for PI3Kα inhibition.
  • Pyrazolopyrimidines: Showed activity as adenosine receptor antagonists (Ki ~10 nM).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.